N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Sulfonamide Formation: The next step is the reaction of 4-acetamidophenol with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Final Coupling: The final step involves the coupling of the sulfonamide intermediate with N-methylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinamides or thiols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use as an antibacterial or anti-inflammatory agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(4-ACETAMIDOPHENYL)-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific structural features, such as the presence of both acetamido and fluorobenzenesulfonamido groups. These features may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-12(22)19-14-5-7-15(8-6-14)20-17(23)11-21(2)26(24,25)16-9-3-13(18)4-10-16/h3-10H,11H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUMGSMHSIODZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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